molecular formula C20H23F3N4O5S B10914126 N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B10914126
M. Wt: 488.5 g/mol
InChI Key: ZSHMXMOVHKBFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of multiple functional groups, including pyrazole, isoxazole, and sulfonamide moieties

Preparation Methods

The synthesis of N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Mechanism of Action

The mechanism of action of N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, enhancing its binding affinity .

Properties

Molecular Formula

C20H23F3N4O5S

Molecular Weight

488.5 g/mol

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C20H23F3N4O5S/c1-12-16(10-26(4)24-12)27(33(28,29)19-13(2)25-32-14(19)3)9-15-6-7-17(18(8-15)30-5)31-11-20(21,22)23/h6-8,10H,9,11H2,1-5H3

InChI Key

ZSHMXMOVHKBFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(CC2=CC(=C(C=C2)OCC(F)(F)F)OC)C3=CN(N=C3C)C

Origin of Product

United States

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